Ceceline

描述

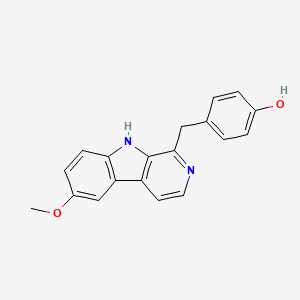

属性

CAS 编号 |

76525-09-2 |

|---|---|

分子式 |

C19H16N2O2 |

分子量 |

304.3 g/mol |

IUPAC 名称 |

4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol |

InChI |

InChI=1S/C19H16N2O2/c1-23-14-6-7-17-16(11-14)15-8-9-20-18(19(15)21-17)10-12-2-4-13(22)5-3-12/h2-9,11,21-22H,10H2,1H3 |

InChI 键 |

BHOQLEQHXKFSAO-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |

规范 SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |

产品来源 |

United States |

Foundational & Exploratory

Ceceline: A Technical Overview of a Pyrido[3,4-b]indole Derivative

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of the chemical properties of Ceceline, a harmala alkaloid. Due to a lack of publicly available data on the specific biological activity of this compound, this document summarizes findings from closely related pyrido[3,4-b]indole derivatives to offer insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a heterocyclic compound with the systematic IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol.[1][2] It belongs to the class of harmala alkaloids, which are known for their diverse biological activities.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H16N2O2 | [1][2] |

| Molecular Weight | 304.3 g/mol | [1][2] |

| IUPAC Name | 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol | [1][2] |

| CAS Number | 76525-09-2 | [1][2] |

| SMILES | COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O | [1] |

| Appearance | Not reported | |

| Solubility | Not reported |

Biological Activity of Structurally Related Pyrido[3,4-b]indole Derivatives

In Vitro Anticancer Activity

The antiproliferative activity of novel pyrido[3,4-b]indole derivatives was assessed against a range of human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.[3] The half-maximal inhibitory concentrations (IC50) for the most potent analogs are summarized in the table below.[3]

Table 2: In Vitro Antiproliferative Activity (IC50) of Lead Pyrido[3,4-b]indole Derivatives [3]

| Cell Line | Cancer Type | Compound 11 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 80 |

| HCT116 | Colon Cancer | 130 |

| WM164 | Melanoma | 130 |

| MIA PaCa-2 | Pancreatic Cancer | 200 |

Data represents the activity of 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11), a structurally related analog of this compound.[3]

Proposed Mechanism of Action

Computational modeling studies on active pyrido[3,4-b]indole derivatives suggest that they may exert their anticancer effects through the inhibition of the MDM2 (murine double minute 2) protein.[3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may prevent the degradation of p53, leading to the activation of p53-mediated signaling pathways that induce cell cycle arrest and apoptosis in cancer cells.

References

The Alkaloids of Peganum harmala: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the classification, biological activities, and mechanisms of action of the principal alkaloids found in Peganum harmala. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Harmala Alkaloids

Harmala alkaloids are a class of psychoactive indole (B1671886) alkaloids found in various plants, most notably in the seeds of Syrian rue (Peganum harmala). These compounds are of significant interest due to their diverse pharmacological effects, which range from monoamine oxidase (MAO) inhibition to anticancer and neuroprotective activities. While the term "harmala alkaloids" encompasses a variety of related structures, the most abundant and well-researched are harmine (B1663883), harmaline (B1672942), harmalol (B191368), and tetrahydroharmine. A rarer alkaloid, Ceceline, also belongs to this family, though it is less studied.

Classification and Chemical Structures

Harmala alkaloids are classified as β-carbolines. The core structure of β-carbolines is a tryptamine (B22526) skeleton with the ethylamine (B1201723) side chain cyclized to form a pyridine (B92270) ring. This tricyclic system is the foundation for the various harmala alkaloids, which differ in their level of saturation and substitution.

-

β-Carbolines: These are fully aromatic and planar molecules. Harmine and harman (B1672943) are examples of this group.

-

Dihydro-β-carbolines: These have a partially saturated pyridine ring, making them non-planar. Harmaline and harmalol belong to this category.

-

Tetrahydro-β-carbolines: As the name suggests, these have a fully saturated pyridine ring. Tetrahydroharmine is a key example.

The chemical structures of the major harmala alkaloids are presented below:

-

Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

-

Harmaline: 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole[1]

-

Harmalol: 1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol

-

Tetrahydroharmine: 7-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

-

This compound: 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol[2]

Quantitative Analysis of Harmala Alkaloids

The quantification of harmala alkaloids in plant material and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Table 1: Quantitative Analysis of Harmala Alkaloids in Peganum harmala Seeds

| Alkaloid | Concentration in Seeds (% w/w) | Reference |

| Harmaline | 5.6 | [3] |

| Harmine | 4.3 | [3] |

| Harmalol | 0.6 | [3] |

| Tetrahydroharmine | 0.1 | [3] |

Biological Activities and Quantitative Data

Harmala alkaloids exhibit a broad spectrum of biological activities. The following tables summarize some of the key quantitative data related to their effects.

Monoamine Oxidase-A (MAO-A) Inhibition

A primary and well-documented effect of harmala alkaloids is the reversible inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine.[4]

Table 2: MAO-A Inhibitory Activity of Harmala Alkaloids

| Compound/Extract | IC50 | Reference |

| P. harmala Seed Extract | 27 µg/L | [3] |

| P. harmala Root Extract | 159 µg/L | [3] |

| Harmalacidine HCl | 457 ± 179 nM | [5] |

| Harmine | 506 ± 163 nM | [5] |

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of harmala alkaloids against various cancer cell lines.

Table 3: Cytotoxicity (IC50) of Harmala Alkaloids on Cancer Cell Lines

| Alkaloid | Cell Line | IC50 | Reference |

| Harmine | HBL-100 (Breast) | 32 µM | [6][7] |

| Harmine | A549 (Lung) | 106 µM | [6][7] |

| Harmine | HT-29 (Colon) | 45 µM | [6][7] |

| Harmine | HCT-116 (Colon) | 33 µM | [6][7] |

| Harmine | HELA (Cervical) | 61 µM | [6][7] |

| Harmine | HepG2 (Liver) | 20.7 ± 2.8 µM | [7] |

| Harmaline | A2780 (Ovarian) | ~300 µM (24h) | [8] |

| Harmaline | A2780 (Ovarian) | ~185 µM (48h) | [8] |

| Harmala Alkaloid Rich Fraction (HARF) | SKOV-3 (Ovarian) | 5 µg/mL | [9] |

| Harmala Alkaloid Rich Fraction (HARF) | MCF-7 (Breast) | 2.7 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of harmala alkaloids.

High-Performance Liquid Chromatography (HPLC) for Quantification of Harmala Alkaloids

This protocol is adapted from a method for the analysis of harmol, harmalol, harmine, and harmaline in the seeds of Peganum harmala L.[8][10]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: Metasil ODS (C18) column.

-

Mobile Phase: Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3, v/v/v/v).

-

pH Adjustment: Adjust the pH of the mobile phase to 8.6 with triethylamine.

-

Flow Rate: 1.5 mL/min (isocratic elution).

-

Detection: UV detection at 330 nm.

-

Sample Preparation:

-

Accurately weigh and grind the plant material (e.g., P. harmala seeds).

-

Extract the alkaloids using an appropriate solvent (e.g., methanol) through methods like sonication or Soxhlet extraction.

-

Filter the extract through a 0.45 µm syringe filter.

-

Prepare a series of standard solutions of harmine, harmaline, harmol, and harmalol of known concentrations.

-

-

Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.[11][12][13][14]

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the harmala alkaloid (e.g., harmine) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes and then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis in cells treated with harmala alkaloids.[5][15][16][17]

-

Cell Treatment: Seed and treat cells with the desired concentrations of the harmala alkaloid for the specified time.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Western Blot for Bax and Bcl-2 Expression

This protocol is used to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[18][19][20]

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for at least 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C. The antibody dilution should be optimized (e.g., 1:200 to 1:1000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Develop the blot using an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometric analysis of the bands to quantify the relative expression levels of Bax and Bcl-2, often expressed as a Bax/Bcl-2 ratio.

Signaling Pathways and Mechanisms of Action

Harmala alkaloids exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Anticancer Mechanism of Harmine: Induction of Apoptosis

Harmine has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[21][22][23][24]

Caption: Harmine-induced apoptosis involves both extrinsic and intrinsic pathways.

Anticancer Mechanism of Harmine: Inhibition of PI3K/Akt/mTOR and ERK Signaling

Harmine can also inhibit key survival pathways in cancer cells, such as the PI3K/Akt/mTOR and ERK pathways, leading to decreased cell proliferation and survival.[2]

References

- 1. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. bosterbio.com [bosterbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. researchgate.net [researchgate.net]

- 23. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Ceceline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzophenanthridine alkaloid Chelerythrine, the compound plausibly identified as "Ceceline" based on phonetic similarity, given the absence of "this compound" in the scientific literature. Chelerythrine is a potent, biologically active compound with significant interest in pharmacological research due to its diverse activities, including protein kinase C (PKC) inhibition and induction of apoptosis. This document details its primary natural sources, provides a thorough examination of its isolation and purification protocols, and presents a summary of its known biological signaling pathways. All quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Natural Sources of Chelerythrine

Chelerythrine is a quaternary benzophenanthridine alkaloid found predominantly in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families . These plants have a long history of use in traditional medicine, and their extracts are known to contain a variety of bioactive alkaloids.

The primary plant sources of Chelerythrine include:

-

Chelidonium majus (Greater Celandine): This herbaceous perennial is a well-documented source of Chelerythrine and other related alkaloids.

-

Macleaya cordata (Plume Poppy): This plant is a significant commercial source for the extraction of sanguinarine (B192314) and Chelerythrine.

-

Sanguinaria canadensis (Bloodroot): Native to eastern North America, this plant's rhizomes are rich in a mixture of benzophenanthridine alkaloids, including Chelerythrine.

-

Zanthoxylum species (Prickly Ash): Various species within this genus, such as Zanthoxylum clava-herculis and Zanthoxylum rhoifolium, have been shown to contain Chelerythrine.

The concentration of Chelerythrine can vary significantly depending on the plant species, the specific part of the plant used (e.g., roots, rhizomes, aerial parts), the geographical location, and the time of harvest.

Quantitative Data on Chelerythrine Content

The following table summarizes the reported concentrations of Chelerythrine in various natural sources. It is important to note that these values can fluctuate based on the factors mentioned previously.

| Plant Species | Plant Part | Extraction Method | Chelerythrine Concentration | Reference |

| Chelidonium majus | Whole plant | Not specified | 1.143 ± 0.0651 mg/100 g to 30.74 ± 7.526 mg/100 g (dry matter) | |

| Macleaya cordata | Not specified | Not specified | High, commercially viable | |

| Chicken Tissue (post-administration) | Tissue | Acetonitrile and 1% HCl-methanol | Linear range: 0.5-100.0 ng/g |

Isolation and Purification of Chelerythrine

The isolation of Chelerythrine from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following is a generalized protocol that can be adapted depending on the specific plant material and available laboratory equipment.

General Experimental Protocol for Chelerythrine Isolation

-

Preparation of Plant Material: The plant material (e.g., dried and powdered roots of Chelidonium majus) is collected, identified, and processed to a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol (B145695) are commonly used.

-

The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

-

Acid-Base Fractionation:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

-

Purification:

-

The crude alkaloid extract is subjected to chromatographic techniques for purification.

-

Column Chromatography: Silica gel or alumina (B75360) are common stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloids.

-

Preparative Thin-Layer Chromatography (TLC): This can be used for further purification of the fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful technique for the final purification and quantification of Chelerythrine.

-

-

Crystallization: The purified Chelerythrine can be crystallized from a suitable solvent to obtain a highly pure solid.

-

Structural Elucidation: The identity and purity of the isolated Chelerythrine are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Infrared (IR) spectroscopy.

Visualized Workflow for Chelerythrine Isolation

Caption: A generalized workflow for the isolation and purification of Chelerythrine from plant sources.

Biosynthesis of Chelerythrine

The biosynthesis of Chelerythrine in plants is a complex enzymatic process that starts from the amino acid L-tyrosine. A key intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of various isoquinoline (B145761) alkaloids.

Key Steps in the Biosynthetic Pathway

The biosynthesis of Chelerythrine from (S)-reticuline involves a series of enzymatic conversions:

-

(S)-Reticuline to (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine.

-

(S)-Scoulerine to (S)-Stylopine: This step involves methylation and the formation of a methylenedioxy bridge, catalyzed by enzymes such as (S)-scoulerine 9-O-methyltransferase (SMT) and cheilanthifoline synthase.

-

(S)-Stylopine to Protopine (B1679745): (S)-stylopine is then converted to protopine.

-

Protopine to Dihydrochelerythrine (B1200217): Protopine undergoes hydroxylation by protopine 6-hydroxylase (P6H) to form 6-hydroxyprotopine, which then rearranges to dihydrochelerythrine.

-

Dihydrochelerythrine to Chelerythrine: The final step is the oxidation of dihydrochelerythrine to Chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase (DBOX).

Visualized Biosynthetic Pathway

Caption: A simplified diagram of the biosynthetic pathway leading to Chelerythrine.

Signaling Pathways and Biological Activity

Chelerythrine exhibits a wide range of biological activities, with its role as a potent inhibitor of Protein Kinase C (PKC) being one of the most extensively studied. Its interaction with various signaling pathways makes it a compound of interest for cancer research and other therapeutic areas.

Inhibition of Protein Kinase C (PKC)

Chelerythrine is a cell-permeable and potent inhibitor of PKC. It acts by competing with the phosphate-accepting substrate, thereby blocking the phosphorylation of downstream targets. The inhibition of PKC can disrupt numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Induction of Apoptosis

Chelerythrine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This pro-apoptotic effect is mediated through multiple mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce the production of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways.

-

Endoplasmic Reticulum (ER) Stress: The increase in ROS can lead to ER stress, which in turn triggers the unfolded protein response (UPR) and apoptosis.

-

Inhibition of STAT3: Chelerythrine can inactivate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.

-

Mitochondrial Pathway: Chelerythrine can also activate the intrinsic mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

Visualized Signaling Pathway of Chelerythrine-Induced Apoptosis

Caption: A diagram illustrating the key signaling pathways involved in Chelerythrine-induced apoptosis.

Conclusion

Chelerythrine is a naturally occurring benzophenanthridine alkaloid with significant pharmacological potential. Its presence in various traditional medicinal plants has led to extensive research into its biological activities. This guide has provided a detailed overview of its natural sources, methods for its isolation and purification, its biosynthetic pathway, and its mechanisms of action, particularly in the context of PKC inhibition and the induction of apoptosis. The provided experimental workflows and signaling pathway diagrams offer a visual representation of these complex processes, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential of Chelerythrine and its derivatives.

An In-depth Technical Guide to the Biosynthetic Pathway of Chelerythrine in Plants

A Note on the Topic: Initial research indicates that "Ceceline" is not a recognized compound in plant biochemistry. Based on phonetic similarity, this guide details the biosynthetic pathway of Chelerythrine (B190780) , a well-characterized benzophenanthridine alkaloid with significant biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Chelerythrine is a quaternary benzophenanthridine alkaloid found in a variety of plant species, most notably in the Papaveraceae family (e.g., Chelidonium majus, Macleaya cordata) and Rutaceae family. It exhibits a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The biosynthesis of chelerythrine is a complex process involving a series of enzymatic conversions that transform the precursor (S)-reticuline into the final product. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.

The Biosynthetic Pathway of Chelerythrine

The biosynthesis of chelerythrine begins with the central intermediate of isoquinoline (B145761) alkaloid metabolism, (S)-reticuline, which is derived from the amino acid L-tyrosine. The pathway proceeds through a series of key intermediates, including (S)-scoulerine, (S)-stylopine, and protopine, before finally yielding chelerythrine.

Caption: The biosynthetic pathway of Chelerythrine from (S)-Reticuline.

The key enzymatic steps in the biosynthesis of chelerythrine are as follows:

-

(S)-Reticuline to (S)-Scoulerine: The pathway is initiated by the oxidative cyclization of (S)-reticuline to form (S)-scoulerine. This reaction is catalyzed by the Berberine (B55584) Bridge Enzyme (BBE) , a flavin-containing oxidase. This is a critical branch point in isoquinoline alkaloid biosynthesis.[1]

-

(S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine is then converted to (S)-cheilanthifoline by the formation of a methylenedioxy bridge. This reaction is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450-dependent monooxygenase.[1]

-

(S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed to yield (S)-stylopine. This conversion is catalyzed by (S)-stylopine synthase , another cytochrome P450 enzyme.[1]

-

(S)-Stylopine to Protopine: (S)-Stylopine is then N-methylated to form protopine. This reaction is catalyzed by (S)-stylopine N-methyltransferase .

-

Protopine to Dihydrochelerythrine: Protopine undergoes hydroxylation at the C-6 position, followed by a spontaneous rearrangement to form dihydrochelerythrine. This hydroxylation is catalyzed by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme.[1]

-

Dihydrochelerythrine to Chelerythrine: The final step is the oxidation of dihydrochelerythrine to the aromatic quaternary alkaloid, chelerythrine. This reaction is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .[1]

Quantitative Data

The following table summarizes the available kinetic parameters for some of the key enzymes in the chelerythrine biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes in the pathway are not available in the literature.

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | kcat (s⁻¹) | Source Organism | Reference |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | 8.0 ± 0.2 | Eschscholzia californica | |

| (S)-Scoulerine 9-O-Methyltransferase (SMT) | (S)-Scoulerine | - | 1.5 | - | Coptis japonica | |

| Dihydrobenzophenanthridine Oxidase (DBOX) | Dihydrochelerythrine | 10 | 27 | - | Sanguinaria canadensis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the chelerythrine biosynthetic pathway.

1. Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for the production of recombinant enzymes for in vitro characterization.

Caption: A general experimental workflow for enzyme characterization.

-

Gene Identification and Cloning: The coding sequences for the target enzymes (e.g., BBE, P6H) are identified from the transcriptomes of chelerythrine-producing plants. The full-length cDNAs are then cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression constructs are transformed into a suitable host organism. For cytochrome P450 enzymes like P6H, co-expression with a cytochrome P450 reductase is often necessary for activity. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Protein Purification: The cells are harvested and lysed to release the recombinant protein. The target enzyme is then purified from the crude lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The activity of the purified enzyme is determined using a specific assay, as described below.

2. Enzyme Assay for Dihydrobenzophenanthridine Oxidase (DBOX)

This protocol is adapted from the characterization of DBOX from Sanguinaria canadensis.[2]

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 µM Dihydrochelerythrine (substrate)

-

Purified DBOX enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, dihydrochelerythrine.

-

Monitor the formation of chelerythrine over time by measuring the increase in absorbance at 282 nm.

-

Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of chelerythrine.

-

3. HPLC Quantification of Chelerythrine in Plant Extracts

This protocol provides a method for the quantitative analysis of chelerythrine in plant tissues.

-

Sample Preparation:

-

Homogenize 100 mg of dried and powdered plant material in 1 mL of methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 268 nm.

-

Quantification: The concentration of chelerythrine in the sample is determined by comparing the peak area to a standard curve generated with authentic chelerythrine standards.

-

Regulation of the Biosynthetic Pathway

The biosynthesis of chelerythrine, like many plant secondary metabolic pathways, is often induced in response to environmental stimuli, such as pathogen attack or elicitor treatment. The expression of genes encoding the biosynthetic enzymes can be upregulated by signaling molecules like jasmonic acid, leading to an increased production of the alkaloid, which may function as a phytoalexin.

Conclusion

The biosynthetic pathway of chelerythrine is a well-studied example of the complex enzymatic machinery that plants employ to produce a diverse array of bioactive alkaloids. While the main enzymatic steps have been elucidated, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the biosynthesis, metabolic engineering, and drug development of chelerythrine and related benzophenanthridine alkaloids.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Ceceline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceceline, a harmala alkaloid with the IUPAC name 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its core physical and chemical properties, drawing from available data on its chemical identity and the broader class of β-carboline alkaloids to which it belongs. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes known information and provides detailed experimental protocols for key assays relevant to its potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Identity

This compound is a heterocyclic compound featuring a β-carboline core structure, which is known for its diverse biological activities.[1][2]

| Identifier | Value |

| IUPAC Name | 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol |

| CAS Number | 76525-09-2 |

| Molecular Formula | C₁₉H₁₆N₂O₂ |

| Molecular Weight | 304.3 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2C=CN=C3CC4=CC=C(C=C4)O |

| InChI Key | BHOQLEQHXKFSAO-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic alkaloids. |

| Boiling Point | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Not available | The phenol (B47542) and pyridine (B92270) moieties suggest some solubility in polar organic solvents and aqueous acidic solutions. The largely aromatic structure implies limited water solubility at neutral pH. |

| pKa | Not available | The pyridine nitrogen is expected to be basic, while the phenolic hydroxyl group is acidic. Multiple pKa values are anticipated. |

| LogP | Not available | The octanol-water partition coefficient is expected to be moderately high, indicating good membrane permeability. |

Spectral Data

Specific spectral data (UV-Vis, IR, NMR) for this compound have not been located in the available literature. Characterization of newly synthesized batches would require the following spectroscopic analyses.

| Technique | Expected Features |

| UV-Vis Spectroscopy | Absorption maxima are expected in the UV region, characteristic of the extended aromatic system of the β-carboline core. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (indole), O-H stretching (phenol), C-O stretching (methoxy and phenol), and aromatic C-H and C=C stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Complex spectra with distinct signals for the aromatic protons and carbons of the indole, pyridine, and phenol rings, as well as the methoxy (B1213986) and methylene (B1212753) protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (304.3 g/mol ) would be expected, along with characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

As a member of the pyrido[3,4-b]indole class of compounds, this compound is anticipated to exhibit a range of biological activities, including anticancer and neuroprotective effects.[1][3] The planar nature of the β-carboline ring system allows for intercalation with DNA, a mechanism that can interfere with topoisomerase enzymes and contribute to anticancer effects.[4]

Anticancer Activity

Pyrido[3,4-b]indole derivatives have shown potent, broad-spectrum anticancer activity.[1][3] The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Signaling Pathways Involved in Anticancer Activity:

-

Intrinsic Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., Caspase-9 and Caspase-3).[5]

-

Cell Cycle Arrest: Compounds of this class can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[1][3]

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

Neuroprotective Activity

Indole and β-carboline alkaloids have demonstrated neuroprotective properties.[6][7] These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

Potential Signaling Pathways Involved in Neuroprotection:

-

Antioxidant Pathways: These compounds may upregulate endogenous antioxidant defenses, protecting neurons from oxidative stress-induced damage.

-

Anti-inflammatory Pathways: They may inhibit pro-inflammatory signaling cascades in the brain.

Caption: General Neuroprotective Mechanism of this compound.

Experimental Protocols

While specific studies on this compound are lacking, the following are detailed, standard protocols for assessing the potential anticancer and neuroprotective activities of a compound like this compound.

MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[8][9][10]

Workflow:

Caption: MTT Assay Workflow.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathway.[11][12][13][14]

Workflow:

Caption: Western Blot Workflow for Apoptosis Markers.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2, Bax). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Neuroprotection Assay in Cell Culture

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[15][16][17][18]

Workflow:

Caption: Neuroprotection Assay Workflow.

Detailed Protocol:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) and allow them to adhere and differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a period (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress). Include control groups (untreated, this compound alone, neurotoxin alone).

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using an MTT or LDH release assay. An increase in viability in the this compound + neurotoxin group compared to the neurotoxin alone group indicates a neuroprotective effect.

-

Reactive Oxygen Species (ROS) Measurement: To assess antioxidant activity, intracellular ROS levels can be measured using a fluorescent probe like DCFH-DA. A reduction in ROS levels by this compound would indicate antioxidant properties.

-

Conclusion

This compound is a promising β-carboline alkaloid with potential applications in cancer and neurodegenerative disease research. While specific experimental data for this compound are currently sparse, this guide provides a foundational understanding of its expected properties and detailed protocols for its biological evaluation. Further research is warranted to fully characterize the physicochemical properties and elucidate the specific molecular mechanisms of action of this compound.

References

- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole [benchchem.com]

- 5. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchtweet.com [researchtweet.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Xia & He Publishing [xiahepublishing.com]

An In-depth Technical Guide on the Interaction of Cevimeline and Citicoline with Neurotransmitter Systems

Disclaimer: Initial searches for "Ceceline" did not yield information on a compound with known interactions with neurotransmitter systems. This guide provides a detailed analysis of two similarly named compounds, Cevimeline (B1668456) and Citicoline (B1669096) , which have well-documented effects on various neurotransmitter pathways and are relevant to researchers, scientists, and drug development professionals.

Part 1: Cevimeline Interaction with the Cholinergic System

Cevimeline is a muscarinic acetylcholine (B1216132) receptor agonist with a high affinity for M1 and M3 subtypes.[1][2][3] Its primary clinical application is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, owing to its secretagogue effects on salivary glands.[4][5]

Data Presentation: Quantitative Analysis of Cevimeline's Pharmacodynamics

The following table summarizes the functional potency of cevimeline at the five human muscarinic acetylcholine receptor (mAChR) subtypes.

| Receptor Subtype | Functional Assay | Parameter | Value (μM) | Cell Line | Reference |

| M1 | Phosphoinositide Turnover | EC₅₀ | 0.023 | CHO | [1] |

| M2 | Inhibition of Forskolin-stimulated cAMP | EC₅₀ | 1.04 | CHO | [1] |

| M3 | Phosphoinositide Turnover | EC₅₀ | 0.048 | CHO | [1] |

| M4 | Inhibition of Forskolin-stimulated cAMP | EC₅₀ | 1.31 | CHO | [1] |

| M5 | Phosphoinositide Turnover | EC₅₀ | 0.063 | CHO | [1] |

Note: Lower EC₅₀ values indicate higher potency.

Signaling Pathways

Cevimeline exerts its effects by mimicking the action of acetylcholine at M1 and M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade.

Experimental Protocols

This protocol is a standard method to determine the binding affinity of a compound for a receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes). Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled competitor (cevimeline).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.

Detailed Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired muscarinic receptor subtype (e.g., M1 or M3) in a suitable growth medium. Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

-

Compound Preparation: Prepare serial dilutions of cevimeline in the assay buffer.

-

Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

-

Agonist Addition: Add the cevimeline dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the cevimeline concentration to generate a dose-response curve and determine the EC₅₀ value.

Part 2: Citicoline Interaction with Acetylcholine, Dopamine (B1211576), and Glutamate (B1630785) Systems

Citicoline (cytidine 5'-diphosphocholine or CDP-choline) is an endogenous compound that serves as a crucial intermediate in the synthesis of phosphatidylcholine, a primary component of cell membranes.[6] It is also a source of choline (B1196258) for the synthesis of the neurotransmitter acetylcholine.[7] Citicoline has demonstrated neuroprotective effects and is being investigated for its potential in various neurological conditions.[8][9]

Mechanisms of Action and Neurotransmitter Interactions

Citicoline's multifaceted mechanism of action involves:

-

Acetylcholine Synthesis: Upon administration, citicoline is hydrolyzed to cytidine (B196190) and choline. Choline can then be used for the synthesis of acetylcholine, a key neurotransmitter in memory and cognitive functions.[7]

-

Phosphatidylcholine Synthesis: Citicoline is a vital component of the Kennedy pathway, where it is used to synthesize phosphatidylcholine, essential for neuronal membrane integrity and repair.[6]

-

Dopaminergic System: Preclinical studies suggest that citicoline can increase the release of dopamine in the central nervous system, although the precise mechanism is not fully elucidated.[9]

-

Glutamatergic System: Citicoline has been shown to have neuroprotective effects against glutamate-induced excitotoxicity. It can enhance glutamate uptake by increasing the expression of the glutamate transporter EAAT2 in astrocytes.[10]

Data Presentation: Quantitative Analysis of Citicoline's Effects

The following table summarizes key quantitative findings from a study investigating the neuroprotective effects of citicoline in a rat model of focal brain ischemia.[10]

| Parameter | Treatment Group | Result | Brain Region | Reference |

| Infarct Size Reduction | Citicoline (0.5 g/kg) | 18% inhibition | Striatum | [10] |

| Citicoline (1 g/kg) | 27% inhibition | Striatum | [10] | |

| Citicoline (2 g/kg) | 42% inhibition | Striatum | [10] | |

| Glutamate Release | Citicoline (100 µM) | Prevention of OGD-induced release | Cultured Cortical Neurons | [10] |

| Glutamate Uptake | Citicoline (100 µM) | Increased uptake | Cultured Astrocytes | [10] |

| EAAT2 Expression | Citicoline (100 µM) | Increased membrane expression | Cultured Astrocytes | [10] |

OGD: Oxygen-Glucose Deprivation

Signaling and Metabolic Pathways

Citicoline plays a central role in the Kennedy pathway for the de novo synthesis of phosphatidylcholine.

Experimental Protocols

This technique allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Detailed Methodology:

-

Probe Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.

-

Drug Administration: After collecting baseline samples, administer citicoline (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of citicoline.

This colorimetric assay is widely used to assess cell viability and the neuroprotective effects of compounds against a toxic insult.

Detailed Methodology:

-

Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate and allow the cells to adhere and differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of citicoline for a specified duration (e.g., 24 hours).

-

Induction of Toxicity: Expose the cells to a neurotoxic agent, such as glutamate, to induce cell death. Include control wells without the toxic agent.

-

MTT Addition: After the toxic insult, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group to determine the neuroprotective effect of citicoline.

References

- 1. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. The role of citicoline in cognitive impairment: pharmacological characteristics, possible advantages, and doubts for an old drug with new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Citicoline in Patients With Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection afforded by prior citicoline administration in experimental brain ischemia: effects on glutamate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of Ceceline: A Technical Whitepaper

Disclaimer: The following document outlines the potential pharmacological effects of Ceceline (4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol). As of the date of this publication, no direct experimental data for this compound has been found in the public scientific literature. The information presented herein is an extrapolation based on the known biological activities of its core chemical scaffolds: the pyrido[3,4-b]indole (β-carboline) nucleus and the 4-substituted phenol (B47542) moiety. All data, protocols, and proposed mechanisms are derived from studies on structurally related analogs and should be considered hypothetical until validated by direct experimental evidence for this compound itself.

Executive Summary

This compound is a novel chemical entity featuring a 6-methoxy-substituted pyrido[3,4-b]indole core linked to a p-phenol group. The pyrido[3,4-b]indole scaffold, also known as β-carboline, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Structurally related compounds have demonstrated significant potential as anticancer and neuroprotective agents. This whitepaper synthesizes the available data on these analogs to construct a potential pharmacological profile for this compound, focusing on its likely therapeutic applications, mechanisms of action, and proposing experimental frameworks for its future investigation.

Chemical Structure and Properties

-

IUPAC Name: 4-[(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)methyl]phenol

-

Molecular Formula: C₁₉H₁₆N₂O₂[1]

-

Molecular Weight: 304.3 g/mol [1]

-

Core Scaffolds:

-

Pyrido[3,4-b]indole (β-carboline): A tricyclic indole (B1671886) alkaloid structure known for its ability to intercalate with DNA and interact with various enzymes and receptors.[2][3]

-

4-Substituted Phenol: A phenol ring with a substituent at the para position, a functional group known to influence tyrosinase activity and elicit specific immune responses.[1]

-

Potential Pharmacological Effects

Based on the activities of its structural components, this compound is hypothesized to possess two primary pharmacological effects: anticancer and neuroprotective activities.

Anticancer Activity

The pyrido[3,4-b]indole core is strongly associated with anticancer properties. Research on close analogs suggests that this compound could act as a potent antiproliferative agent against a broad spectrum of human cancer cell lines, particularly solid tumors.[4][5]

3.1.1 Proposed Mechanisms of Action

Two potential, non-mutually exclusive mechanisms are proposed based on studies of related compounds:

-

MDM2-p53 Pathway Inhibition: Pyrido[3,4-b]indole derivatives have been shown to bind to the Murine Double Minute 2 (MDM2) protein.[4][5] MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, this compound could stabilize p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. The 6-methoxy group, present in this compound, has been identified as a key feature for this interaction in analog studies.[4][5]

-

Tubulin Polymerization Inhibition: A number of γ-carboline (pyrido[4,3-b]indole) derivatives, structural isomers of this compound's core, are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site.[6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[6]

3.1.2 Quantitative Data from Structurally Related Analogs

The following table summarizes the antiproliferative activity of representative pyrido[3,4-b]indole derivatives against various cancer cell lines.

| Compound ID (Reference) | C1-Substituent | C6-Substituent | Cancer Cell Line | Assay Type | IC₅₀ (nM) |

| Compound 11 [4][5] | 1-Naphthyl | Methoxy | MDA-MB-468 (Breast) | MTT Assay | 80 |

| Compound 11 [4][5] | 1-Naphthyl | Methoxy | HCT116 (Colon) | MTT Assay | 130 |

| Compound 11 [4][5] | 1-Naphthyl | Methoxy | A375 (Melanoma) | MTT Assay | 130 |

| Compound 11 [4][5] | 1-Naphthyl | Methoxy | MIA PaCa-2 (Pancreatic) | MTT Assay | 200 |

| Compound 7k [6] | 3,4,5-Trimethoxyphenyl | (γ-carboline) | HeLa (Cervical) | MTT Assay | 8,700 |

Neuroprotective Effects

The β-carboline scaffold is also present in compounds with known neuroprotective properties. These effects are often attributed to the modulation of neurotransmitter systems and the reduction of oxidative stress.[2]

3.2.1 Proposed Mechanisms of Action

-

Modulation of Serotonergic Receptors: The structural similarity of the β-carboline nucleus to serotonin (B10506) suggests a potential interaction with serotonin receptors, which could play a role in neuroprotection and mood regulation.[2]

-

Antioxidant Activity: The phenol moiety in this compound, coupled with the electron-rich indole nucleus, may confer antioxidant properties, allowing the molecule to scavenge free radicals and protect neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.[7]

Proposed Experimental Protocols

To validate the hypothesized pharmacological effects of this compound, the following experimental protocols are proposed.

In Vitro Anticancer Activity Assessment

-

Objective: To determine the antiproliferative effects of this compound on a panel of human cancer cell lines.

-

Methodology:

-

Cell Lines: Utilize a diverse panel including, but not limited to, MDA-MB-468 (breast), HCT116 (colon), A549 (lung), and MIA PaCa-2 (pancreatic) cancer cells.

-

MTT Assay: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

-

Cell Cycle Analysis

-

Objective: To determine if this compound induces cell cycle arrest.

-

Methodology:

-

Treat a selected cancer cell line (e.g., HCT116) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest, wash, and fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Tubulin Polymerization Assay

-

Objective: To assess the direct effect of this compound on tubulin polymerization.

-

Methodology:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Reconstitute purified bovine brain tubulin in a glutamate-based buffer.

-

In a 96-well plate, combine the tubulin solution with this compound at various concentrations. Include paclitaxel (B517696) and colchicine as positive controls for polymerization and inhibition, respectively, and a DMSO vehicle control.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the fluorescence (indicative of polymerization) over time using a fluorescence plate reader.

-

Analyze the polymerization curves to determine the inhibitory effect of this compound.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and experimental workflows discussed in this paper.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for significant pharmacological activity, particularly in the fields of oncology and neuroprotection. The presence of the 6-methoxy-pyrido[3,4-b]indole core, combined with a 4-substituted phenol, provides a strong rationale for investigating this molecule as a dual inhibitor of the MDM2-p53 pathway and tubulin polymerization, and as a potential neuroprotective agent.

The immediate next steps should involve the chemical synthesis of this compound and the execution of the foundational in vitro experiments outlined in this whitepaper. Positive results from these initial studies would warrant progression to more complex mechanistic assays and, eventually, in vivo evaluation in relevant disease models. This systematic approach will be crucial to unlocking the therapeutic potential of this novel compound.

References

- 1. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

historical and traditional uses of Ceceline-containing plants

An In-depth Technical Guide on the Historical and Traditional Uses of Cephaeline-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline (B23452) is a potent isoquinoline (B145761) alkaloid recognized for its significant pharmacological activities. It is found predominantly in the roots and rhizomes of plants belonging to the Rubiaceae family, most notably Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), commonly known as Ipecacuanha or Ipecac[1][2]. Chemically, Cephaeline is closely related to emetine (B1671215), another primary alkaloid in Ipecac, from which it differs by a single hydroxyl group[2][3].

Historically, Ipecac root has been a cornerstone of traditional medicine, primarily valued for its powerful emetic (vomit-inducing) and expectorant properties[4][5]. Its use was widespread for treating poisoning and various respiratory ailments[6][7]. In modern pharmacology, Cephaeline continues to be a compound of interest, not only for its classical applications but also for newly discovered antiviral, anticancer, and antiparasitic potentials[3][8][9]. This guide provides a comprehensive overview of the historical and traditional uses of Cephaeline-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of associated biochemical pathways and workflows.

Historical and Traditional Utilization

The use of Ipecacuanha root originated with the indigenous peoples of Central and South America, particularly Brazil[6][10]. It was traditionally used as a remedy for dysentery[6]. Portuguese missionaries introduced the plant to Europe around 1672, where it was initially used at the French royal court to treat dysentery[5][11].

Its applications subsequently broadened:

-

Emetic Agent : The most prominent use of Ipecac was in the form of "Syrup of Ipecac" to induce vomiting in cases of accidental poisoning[2][4]. This application was a standard recommendation in emergency medicine until the late 20th century, though its use is now discouraged in favor of safer, more effective treatments[12][13]. The emetic action is potent, typically inducing vomiting within 30-60 minutes of ingestion[6][11].

-

Expectorant : In smaller, sub-emetic doses, Ipecac preparations were incorporated into cough syrups to help clear mucus from the respiratory tract, making it a treatment for bronchitis and asthma[1][10][14].

-

Diaphoretic : Ipecac was also traditionally used to induce sweating (diaphoresis), often in preparations like Dover's powder, to help manage fevers associated with conditions like influenza[4][6].

-

Amebicide : While the whole root is not effective for amebic dysentery, its derived alkaloid, emetine, was used for over a century to treat the condition[6].

In Ayurvedic medicine, Ipecac root is recognized for its ability to clear excess mucus and toxins, primarily by affecting the Kapha dosha. It is used to detoxify the system by expelling impurities and enhancing metabolic functions[10].

Quantitative Data Summary

The concentration of Cephaeline and its related alkaloid, emetine, varies depending on the plant part, age, and geographic location. The roots and rhizomes contain the highest concentrations.

Table 1: Cephaeline and Emetine Content in Carapichea ipecacuanha

| Plant Part | Cephaeline Content (mg/g dry weight) | Emetine Content (mg/g dry weight) | Cephaeline/Emetine Ratio | Source(s) |

|---|---|---|---|---|

| Roots | 4.65 | 3.90 | ~1.2 | [15][16] |

| Stems | 4.05 | Not specified in source | - | [17] |

| Leaves | 2.40 | Not specified in source | - | [17] |

| Roots (16-19 months old) | 32 - 37 (3.2% - 3.7%) | 14 - 17 (1.4% - 1.7%) | ~2.0 - 2.2 |[18] |

Table 2: In Vitro Bioactivity of Cephaeline (IC₅₀ Values)

| Target / Cell Line | Activity | IC₅₀ Value | Source(s) |

|---|---|---|---|

| Zika Virus (ZIKV) NS5 RdRp | Antiviral (Polymerase Inhibition) | 976 nM | [3][9] |

| Ebola Virus (EBOV) live virus | Antiviral (Infection Inhibition) | 22.18 nM | [3] |

| Ebola Virus (VLP entry) | Antiviral (Entry Inhibition) | 3.27 µM | [3] |

| UM-HMC-1 (MEC Cancer Cells) | Anticancer (Viability) | 0.16 µM | [3] |

| UM-HMC-2 (MEC Cancer Cells) | Anticancer (Viability) | 2.08 µM | [3] |

| UM-HMC-3A (MEC Cancer Cells) | Anticancer (Viability) | 0.02 µM |[3] |

MEC: Mucoepidermoid Carcinoma; RdRp: RNA-dependent RNA polymerase.

Key Signaling Pathways and Mechanisms of Action

Cephaeline exerts its effects through multiple mechanisms, including direct local irritation and central nervous system stimulation. More recent research has elucidated its action at the molecular level against cancer cells and viruses.

Emetic Action Pathway

The vomit-inducing effect of Cephaeline is a dual-action mechanism[15][19].

-

Peripheral Action : Cephaeline acts as a local irritant on the gastric mucosa. This irritation stimulates afferent vagal nerve fibers, which transmit signals to the vomiting centers in the brainstem[15].

-

Central Action : Cephaeline directly stimulates the chemoreceptor trigger zone (CTZ) in the brain's area postrema. The CTZ, which lies outside the blood-brain barrier, detects blood-borne toxins and relays signals to coordinate the vomiting reflex[1][7][15]. This pathway is believed to be mediated in part by 5-HT3 receptors[15][20].

Anticancer Mechanism via NRF2 Inhibition

Recent studies have shown that Cephaeline exerts anticancer effects, particularly against lung cancer, by inducing ferroptosis—a form of programmed cell death dependent on iron. It achieves this by targeting and inhibiting NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulatory protein for antioxidant response. Inhibition of NRF2 leads to the downregulation of antioxidant genes like GPX4, resulting in lipid peroxidation and cell death[3].

Experimental Protocols

Alkaloid Extraction and Isolation from C. ipecacuanha Root

This protocol is a composite of standard methods for extracting Cephaeline and emetine for quantitative analysis[21][22][23].

-

Preparation : Air-dry or oven-dry Ipecac roots at 40°C and grind into a fine powder (1 mm particle size)[18][22].

-

Alkalinization : Macerate 1-5 g of powdered root with a mixture of ether and chloroform (B151607) (3:1 v/v). Add a dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., 2.5 mL of 6N NH₄OH) to liberate the free alkaloids. Shake the mixture for 1-2 hours[21][22].

-

Solvent Extraction : Transfer the slurry to a continuous extraction apparatus (e.g., Soxhlet) or a percolator. Extract with an organic solvent like ether or an ether-chloroform mixture for several hours until the eluate is free from alkaloids[21][23]. Ultrasonic-assisted extraction (e.g., 10 minutes in an ultrasonic bath with ethyl ether) can also be used for faster extraction[18][22].

-

Acidic Wash : Evaporate the organic solvent to dryness under reduced pressure. Dissolve the residue in a small volume of ethanol (B145695) and then partition with a dilute acid (e.g., 0.5 N or 2 N sulfuric acid) to convert the alkaloids into their water-soluble salt forms. Collect the aqueous acidic layer[23].

-

Purification & Separation : The resulting solution contains a mixture of alkaloids. Further separation of Cephaeline from emetine can be achieved using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[17][21].

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols used for the quantitative analysis of Cephaeline and emetine in plant extracts[17][22].

-

Sample Preparation : Prepare the alkaloid extract as described in section 5.1. The final extract should be dissolved in a suitable solvent like methanol (B129727) for injection[18].

-

Chromatographic Conditions :

-

System : UHPLC or HPLC system equipped with a Diode Array Detector (DAD)[22].

-

Column : C18 reverse-phase column (e.g., Acclaim™ 120 C18)[22].

-

Mobile Phase : A gradient of acetonitrile (B52724) and an aqueous acidic solution (e.g., 0.08% trifluoroacetic acid or 0.1% phosphoric acid)[17][22].

-

Flow Rate : Typically 1.0 mL/min[17].

-

Detection Wavelength : 285 nm for both Cephaeline and emetine[22][24].

-

-

Quantification : Prepare standard solutions of pure Cephaeline and emetine at known concentrations to generate a calibration curve. Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the amount of each alkaloid by integrating the peak area and comparing it against the standard curve[17].

Determination of IC₅₀ using MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of Cephaeline on cancer cell lines[3][8].

-

Cell Seeding : Plate cells (e.g., UM-HMC-3A mucoepidermoid carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of Cephaeline in the culture medium. Replace the existing medium with the medium containing various concentrations of Cephaeline. Include vehicle-only (e.g., DMSO) controls.

-

Incubation : Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator[3][8].

-